molecular formula C19H14N6O3S B2927839 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1904020-82-1

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2927839
CAS No.: 1904020-82-1
M. Wt: 406.42
InChI Key: SPZXTTXSMGHGIN-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a novel synthetic compound provided for early-stage research and screening. With a molecular formula of C21H15N7O3S and a molecular weight of 445.45 g/mol, this complex molecule is an organic heterocyclic compound featuring a triazolopyridazine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a 2,3-dihydro-1,3-benzoxazol-2-one moiety, a group present in compounds with various pharmacological properties , linked via an acetamide bridge to a methyl-substituted triazolopyridazine system bearing a thiophene group. The presence of the thiophene heterocycle is a common feature in many bioactive molecules and materials science, potentially influencing the compound's electronic properties and binding interactions . This specific molecular architecture suggests potential for application in several research areas. It may serve as a key intermediate in the synthesis of more complex chemical entities or be investigated as a potential inhibitor of specific enzymes or cellular receptors. Researchers are exploring its utility in the development of probes for biological pathways, particularly in oncology and neuroscience. The compound is strictly intended for non-human research applications. It is not approved for diagnostic, therapeutic, or any personal use. All sales are final for this specialized research chemical, and researchers are responsible for confirming product identity and purity to suit their specific experimental needs.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-18(10-24-14-3-1-2-4-15(14)28-19(24)27)20-9-17-22-21-16-6-5-13(23-25(16)17)12-7-8-29-11-12/h1-8,11H,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXTTXSMGHGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole core through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core and triazolopyridazine moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several analogues, differing primarily in heterocyclic rings and substituent positions. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name / Identifier Molecular Formula Molecular Weight Key Structural Features Notes
Target Compound C₁₈H₁₄N₆O₃S 406.40 Thiophen-3-yl, 1,3-benzoxazol-2-one, triazolopyridazine Benzoxazol may enhance rigidity; thiophen-3-yl influences electronics
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS 2034348-79-1) C₁₆H₁₃N₇O₂S 367.40 Thiophen-2-yl, oxopyridazine, triazolopyridazine Thiophen-2-yl substitution alters electronic distribution vs. 3-yl
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (RN 868968-98-3) C₁₇H₁₆N₆O₂S 368.41 Pyridin-3-yl, tetrahydrofuran (oxolane) Polar oxolane group may improve solubility
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C₂₀H₁₅ClN₆O₂S 438.89 Chlorophenyl, thiazol, oxopyridazine Chlorophenyl enhances lipophilicity; thiazol introduces π-π interactions
Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., 10a–c) Varies ~450–500 Benzothieno-triazolo-pyrimidine, substituted phenyl Sulfanylacetamide linkage mimics target compound’s acetamide backbone

Physicochemical and Pharmacological Implications

  • Benzoxazol vs. Benzothieno/Pyridazine: The 1,3-benzoxazol-2-one ring introduces an oxygen atom, increasing polarity compared to sulfur-containing benzothieno derivatives () or nitrogen-rich pyridazines (). This could enhance aqueous solubility but reduce membrane permeability .
  • Thiophen-3-yl vs.
  • Acetamide Linker : Common to all compounds, this group serves as a flexible spacer, enabling conformational adaptability for target engagement.

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The compound's structure is characterized by a benzoxazole moiety linked to a thiophene-substituted triazolo-pyridazine scaffold. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S with a molecular weight of approximately 364.41 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole and triazole compounds often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that the introduction of electron-withdrawing groups enhances antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. The structural features of the compound may facilitate interactions with bacterial enzymes or membranes, leading to increased efficacy against infections .

Anticancer Properties

Initial screenings suggest that this compound may possess anticancer properties. In vitro studies have shown that related benzoxazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzoxazole derivatives. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis. This activity is hypothesized to be linked to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Study 1: Antimicrobial Efficacy

A series of benzoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene rings exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL for the most active compounds .

Study 2: Anticancer Screening

In a study assessing the anticancer effects on MDA-MB-468 breast cancer cells, compounds similar to the target compound showed significant growth inhibition (GI50 < 10 µM). Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways .

Research Findings Summary Table

Activity Target Findings Reference
AntimicrobialVarious bacteriaMIC values between 10 µg/mL - 50 µg/mL
AnticancerMDA-MB-468 cellsGI50 < 10 µM; induced apoptosis
NeuroprotectiveNeuronal cellsReduced oxidative stress; modulated neurotransmission

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